molecular formula C18H19F2N5S B1680290 Ruzadolane CAS No. 115762-17-9

Ruzadolane

Cat. No. B1680290
CAS RN: 115762-17-9
M. Wt: 375.4 g/mol
InChI Key: LOKBLLCVOKCEFR-UHFFFAOYSA-N
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Description

Ruzadolane is a compound with the molecular formula C18H19F2N5S . It is also known by other names such as UP 26-91 . This compound is a non-narcotic, centrally-acting analgesic agent .


Molecular Structure Analysis

The IUPAC name of this compound is 3-[2-[4-(2,4-difluorophenyl)piperazin-1-yl]ethylsulfanyl]-[1,2,4]triazolo[4,3-a]pyridine . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 375.4 g/mol . It has a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 7, and a rotatable bond count of 5 . The exact mass and monoisotopic mass of this compound are 375.13292312 g/mol .

Scientific Research Applications

Synthesis and Multicomponent Reactions

Ruzadolane, an analgesic compound, has been synthesized through a novel, catalyst-free multicomponent reaction. This process involves cyclic tertiary amines, electron-deficient aryl halides or heteroaromatic halides, and Na2S, enabling facile C-N bond cleavage of the cyclic tertiary amines. This method is noted for its directness, operational simplicity, and compatibility with a wide range of functional groups, yielding drug-like products that contain amine, azaarene, thioether, or phenol ether functionalities in good to excellent yields (Qiming Zhu et al., 2017).

Applications in Agriculture and Plant Research

While direct research on this compound in the context of agriculture and plant research isn't available, studies on related compounds and techniques provide insights into potential applications. For example, research on Oryza rufipogon, a relative of cultivated rice, has identified quantitative trait loci (QTL) alleles beneficial for agronomic traits. Such research underlines the potential of leveraging genetic diversity in wild species for agricultural improvement, which could be relevant for compounds like this compound in terms of understanding plant responses to chemical compounds (J. Xiao et al., 1998).

Educational and Technology Tools in Scientific Inquiry

The development of educational platforms like Ruzo, a mobile scientific inquiry platform, demonstrates the integration of technology in scientific research and education. While not directly related to this compound, such platforms exemplify how technology can be used to engage students in the research process, potentially including studies related to pharmaceutical compounds like this compound (Oren Zuckerman et al., 2015).

Safety and Hazards

Specific safety and hazard information for Ruzadolane is not detailed in the available resources .

Mechanism of Action

Target of Action

Ruzadolane, also known as UP 26-91, is primarily a serotonin receptor antagonist . Serotonin receptors play a crucial role in the regulation of mood, cognition, learning, memory, and numerous physiological processes such as vomiting and vasoconstriction.

Mode of Action

As a serotonin receptor antagonist, this compound works by blocking the action of serotonin , a neurotransmitter that affects mood, appetite, sleep, memory, and learning . By inhibiting the action of serotonin, this compound can alter these physiological processes.

Biochemical Pathways

As a serotonin receptor antagonist, it is likely to impact theserotonergic pathways in the brain, which are involved in mood regulation and other cognitive functions .

Result of Action

This compound was developed as a non-narcotic, centrally acting analgesic agent for the treatment of anxiety disorder and pain . This suggests that the molecular and cellular effects of this compound’s action may involve the reduction of pain and anxiety symptoms.

properties

IUPAC Name

3-[2-[4-(2,4-difluorophenyl)piperazin-1-yl]ethylsulfanyl]-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N5S/c19-14-4-5-16(15(20)13-14)24-9-7-23(8-10-24)11-12-26-18-22-21-17-3-1-2-6-25(17)18/h1-6,13H,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKBLLCVOKCEFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCSC2=NN=C3N2C=CC=C3)C4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40151181
Record name Ruzadolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

115762-17-9
Record name Ruzadolane [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115762179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ruzadolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RUZADOLANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZKV3GT35TR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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